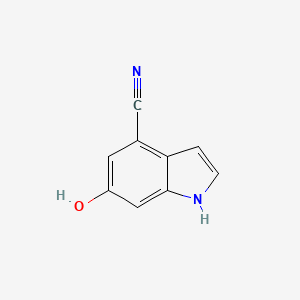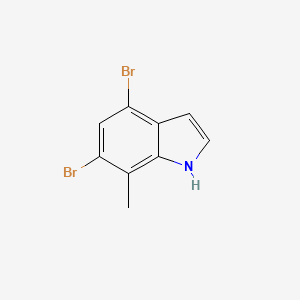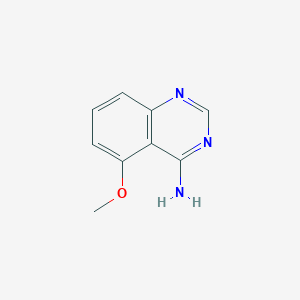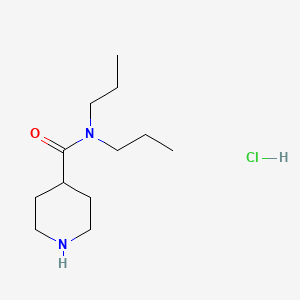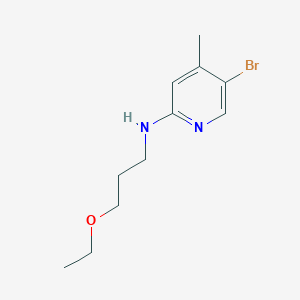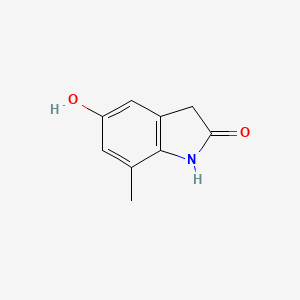![molecular formula C15H14N4O3S B1423682 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-86-6](/img/structure/B1423682.png)
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The isoquinoline and triazolo[4,3-a]pyridin-3(2H)-one moieties would likely be synthesized separately, then combined in a later step. The sulfonyl group could potentially be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The isoquinoline moiety would contribute to the rigidity of the molecule, while the triazolo[4,3-a]pyridin-3(2H)-one moiety could potentially participate in tautomeric shifts due to the presence of a keto group adjacent to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen atoms in the triazole and pyridine rings, which can act as nucleophiles. The compound could potentially undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the degree of conjugation in the molecule. For example, the presence of multiple aromatic rings could potentially result in a relatively high melting point and low solubility in water .科学的研究の応用
Synthesis and Chemical Properties
- The compound has been synthesized through various chemical reactions. For instance, a study by Ito et al. (1980) describes the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines, involving the oxidation process. This method yields good results and contributes to the understanding of the synthesis pathways of such compounds (Ito, Kakehi, Matsuno, & Yoshida, 1980).
- Grubert et al. (1992) discuss the reactions of 1,3-Dipoles with heterocycles to synthesize 1,8a-Dihydro[1,2,4]triazolo[4,3-a]pyridines and related compounds. Their work provides insights into the regioselectivity and yields of these reactions, highlighting the synthetic versatility of the compound (Grubert, Jugelt, Breß, Köppel, Strietzel, & Dombrowski, 1992).
Potential Applications in Pharmacology
- A study by Zhang et al. (2016) explores the anticonvulsant activity of novel 3,4-dihydroisoquinolin derivatives containing heterocycle, showing significant results in maximal electroshock (MES) tests. Their research indicates potential therapeutic applications in seizure disorders (Zhang, Shen, Jin, & Quan, 2016).
- Habernickel (2001) discusses the broader pharmaceutical applications of triazolo-pyridine derivatives, including anticonvulsant, anxiolytic, and central nervous system (CNS) activities. This highlights the compound's relevance in developing treatments for CNS disorders (Habernickel, 2001).
Chemical Structure Analysis and Modifications
- Research by El-Kurdi et al. (2021) focuses on the oxidative cyclization of hydrazones using N-Chlorosuccinimide (NCS) to synthesize triazolopyridines. Their findings contribute to the understanding of the chemical structure and synthesis pathways of such compounds (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Exploration of Novel Synthesis Methods
- Ramesha et al. (2016) present an efficient synthesis method for imidazo and triazolopyridines from dithioesters, demonstrating the compound's potential for novel synthesis approaches and applications in medicinal chemistry (Ramesha, Sandhya, Kumar, Hiremath, Mantelingu, & Rangappa, 2016).
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study the compound’s interactions with various biological targets, which could help to elucidate its mechanism of action .
特性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15-17-16-14-13(6-3-8-19(14)15)23(21,22)18-9-7-11-4-1-2-5-12(11)10-18/h1-6,8H,7,9-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDQEULORHZBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



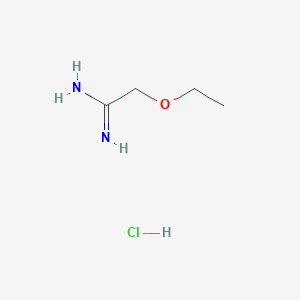
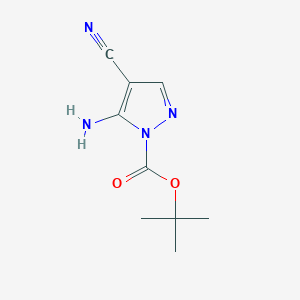
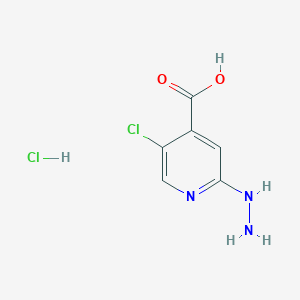
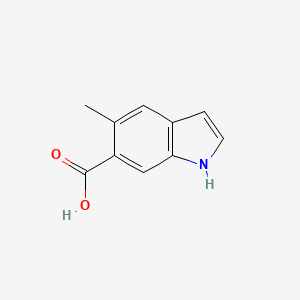
![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)
